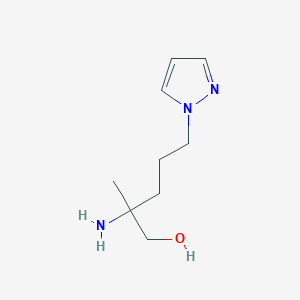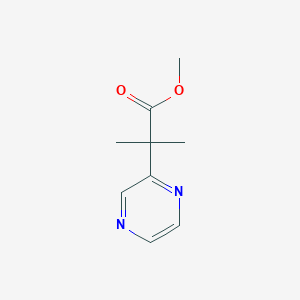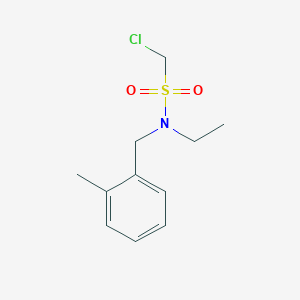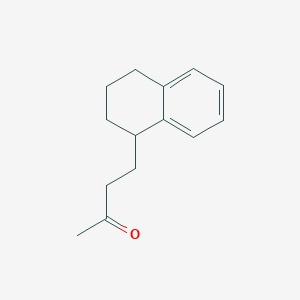
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one is an organic compound with the molecular formula C14H18O. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring. This compound is known for its unique structure, which combines a naphthalene ring with a butanone group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one typically involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acylating agent like butanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the initial hydrogenation step and large-scale batch reactors for the Friedel-Crafts acylation are common. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid.
Reduction: 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-2-one.
Tetralin: Another name for 1,2,3,4-Tetrahydronaphthalene, used in various industrial applications.
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)butan-2-one: A structurally similar compound with different substituents on the cyclohexene ring.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a butanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)butan-2-one |
InChI |
InChI=1S/C14H18O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-3,5,8,13H,4,6-7,9-10H2,1H3 |
Clé InChI |
LLLIRBQZBUZIRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




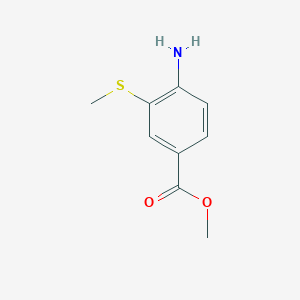
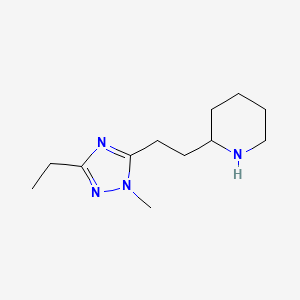

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13539322.png)
![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)
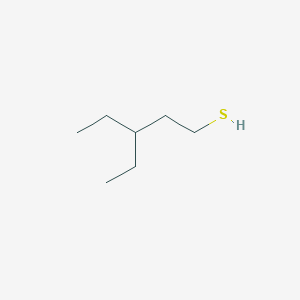

![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
